molecular formula C17H20INO B6103898 N-(2-adamantyl)-4-iodobenzamide

N-(2-adamantyl)-4-iodobenzamide

Katalognummer: B6103898
Molekulargewicht: 381.25 g/mol
InChI-Schlüssel: FCUDDMQZOFIZMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-adamantyl)-4-iodobenzamide is a benzamide derivative featuring a bulky adamantyl group attached to the nitrogen atom of the benzamide core. The adamantyl group is known to enhance lipophilicity and metabolic stability, which may improve pharmacokinetic properties compared to other substituents .

Eigenschaften

IUPAC Name

N-(2-adamantyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDDMQZOFIZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-iodobenzamide typically involves the adamantylation of a benzamide precursor followed by iodination. One common method includes the reaction of 2-adamantylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-(2-adamantyl)-4-iodobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-adamantyl)-4-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Deiodinated benzamide derivatives.

    Coupling: Formation of biaryl or diaryl compounds

Wissenschaftliche Forschungsanwendungen

N-(2-adamantyl)-4-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications

Wirkmechanismus

The mechanism of action of N-(2-adamantyl)-4-iodobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodinated benzamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key benzamide derivatives and their properties:

Compound Name Substituent Target Binding Affinity (Ki) logP Clinical Stage
N-(2-adamantyl)-4-iodobenzamide 2-adamantyl Not reported Not reported ~5.0* Preclinical (inferred)
N-(2-diethylaminoethyl)-4-iodobenzamide ([123I]BZA) 2-diethylaminoethyl Melanin/melanoma N/A ~3.5† Phase II/III
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP) N-Benzylpiperidin-4-yl Sigma receptors (breast cancer) 4.6 nM (σ1) ~4.7‡ Preclinical
N-(5-chloropyridin-2-yl)-4-iodobenzamide 5-chloropyridin-2-yl Not specified Not reported 4.70 Not reported
N-(2,3-dihydro-1H-inden-2-yl)-4-iodobenzamide (B8) 2,3-dihydro-1H-inden-2-yl Melanoma (inferred) Not reported Not reported Preclinical

*Estimated based on adamantyl group’s lipophilicity. †Inferred from similar diethylaminoethyl substituents . ‡Calculated using structural analogs .

Key Research Findings

N-(2-diethylaminoethyl)-4-iodobenzamide ([123I]BZA)
  • Application: Melanoma imaging and therapy due to high melanin affinity.
  • Performance : Demonstrated 81% sensitivity and 100% specificity in phase II trials (n=110) .
  • Limitations : Rapid blood clearance but slow hepatobiliary excretion .
N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP)
  • Application : Targets sigma receptors in breast cancer (MCF-7 cells).
  • Binding : High affinity (Ki = 4.6 nM for σ1) and saturable binding (Bₘₐₓ = 4000 fmol/mg protein) .
  • Biodistribution : Rapid blood clearance but persistent receptor binding in tumors .
N-(5-chloropyridin-2-yl)-4-iodobenzamide
N-(2-adamantyl)-4-iodobenzamide (Inferred Properties)
  • Advantages : The adamantyl group likely enhances metabolic stability and tumor retention compared to smaller substituents .
  • Challenges: Bulky structure may reduce tumor penetration or increase nonspecific binding.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Target Specificity: Diethylaminoethyl derivatives excel in melanin targeting, while benzylpiperidinyl analogs bind sigma receptors .
  • BBB Penetration: Derivatives like N-(2-(4-dimethylaminophenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide show poor BBB penetration despite high in vitro binding (Ki = 9.3 nM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.